Phosphaniumyl

Description

Properties

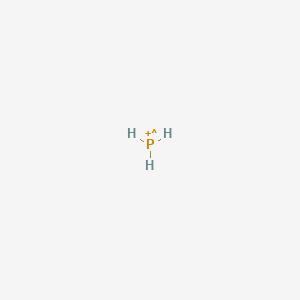

Molecular Formula |

H3P+ |

|---|---|

Molecular Weight |

33.998 g/mol |

InChI |

InChI=1S/H3P/h1H3/q+1 |

InChI Key |

UTXZMINRCDLQKG-UHFFFAOYSA-N |

Canonical SMILES |

[PH3+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phosphaniumyl Compounds

Direct Synthesis Routes to Phosphonium (B103445) Cations and Derivatives

The most direct approaches to phosphonium cations involve the formation of a new phosphorus-carbon bond or the protonation of a phosphine (B1218219).

The quaternization of tertiary phosphines is a primary and widely practiced method for synthesizing phosphonium salts. unive.it This typically involves the reaction of a tertiary phosphine with an alkyl or aryl halide.

Alkylation: The reaction of tertiary phosphines with alkyl halides, which are suitable substrates for SN2 reactions, is a common method for preparing alkylphosphonium salts. thieme-connect.de The reactivity of the alkyl halide increases in the order of chloride < bromide < iodide, corresponding to the leaving group ability of the halogen. thieme-connect.de These reactions can be performed without a solvent or in various polar or nonpolar solvents to facilitate the precipitation of the resulting salt. thieme-connect.de For instance, the reaction of triphenylphosphine (B44618) with butyl bromide in refluxing toluene (B28343) proceeds in high yield. thieme-connect.de While primary alkyl halides react readily, the quaternization with secondary halides often requires more forceful conditions, such as high temperatures in a sealed tube. thieme-connect.de

Arylation: The synthesis of aryl-substituted phosphonium salts is more challenging. Traditional methods often involve transition metal-mediated couplings of phosphines and aryl halides at high temperatures, such as the palladium-catalyzed reactions. core.ac.uk More recent advancements have enabled these transformations under milder conditions. Photoredox catalysis, for example, allows for the arylation of phosphines at room temperature. core.ac.uk In one such method, a ruthenium photocatalyst facilitates the coupling of triarylphosphines with diaryliodonium salts under visible light irradiation. core.ac.uk A photocatalyst- and metal-free approach has also been developed, which relies on the formation of a photoactive electron donor-acceptor (EDA) complex between an aryl halide and a triarylphosphine. acs.org

Table 1: Examples of Phosphine Alkylation and Arylation Reactions

| Phosphine | Alkylating/Arylating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine (PPh3) | Butyl Bromide (BuBr) | Toluene, reflux, 48h | Butyltriphenylphosphonium bromide | 96% | thieme-connect.de |

| Triphenylphosphine (PPh3) | Benzyl Bromide | Toluene | Benzyltriphenylphosphonium bromide | >93% | thieme-connect.de |

| Triphenylphosphine (PPh3) | Diphenyliodonium triflate | Ru(bpy)3Cl2, visible light | Tetraphenylphosphonium (B101447) triflate | Good | core.ac.uk |

| Tri(p-tolyl)phosphine | 4-Bromobenzonitrile | 365 nm irradiation | (4-cyanophenyl)tri(p-tolyl)phosphonium bromide | 95% | acs.org |

The protonation of phosphines with Brønsted acids represents a straightforward and fundamental method for the preparation of phosphonium salts, specifically those containing a P-H bond. unive.it This simple acid-base reaction is the most typical route for generating these types of phosphonium cations. unive.it The resulting salts, such as tertiary phosphine hydrogen bromides, can also serve as reagents in further synthetic transformations. For example, they can be used to improve the efficiency of alkylation reactions with alkyl chlorides, likely by first converting the alkyl chloride in situ to the more reactive alkyl bromide. thieme-connect.de

A notable application of this principle is in the synthesis of bulky di-tert-alkyl phosphines. These can be prepared via SN1 alkylation of phosphine gas, which forms an air-stable di-tert-alkyl phosphonium salt that can be isolated by simple filtration. orgsyn.org This phosphonium salt can then be used in subsequent ligand synthesis by treatment with a base to release the secondary phosphine in situ. orgsyn.org

Multicomponent Reactions and Domino Processes in Phosphonium Synthesis

Multicomponent reactions (MCRs) and domino processes offer efficient pathways to complex molecular architectures from simple starting materials in a single operation, avoiding the need to isolate intermediates. Several such processes have been developed for the synthesis of phosphonium salts and their derivatives.

A four-component reaction has been reported for the synthesis of stable phosphonium salts from an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine in the presence of an acid. nih.gov These phosphonium salts can then be used in Wittig reactions to synthesize bis-heteroarenes, offering an alternative to traditional cross-coupling strategies. nih.gov

In another example, a three-component reaction involving phosphines, CO₂, and benzynes (generated in situ) provides a facile, transition-metal-free method for preparing stable zwitterionic phosphonium inner salts. acs.org This reaction proceeds smoothly with a range of triarylphosphines, including those with both electron-donating and electron-withdrawing substituents. acs.org

Domino reactions initiated by phosphonium salts are also valuable. For instance, allylic phosphonium salts can initiate base-promoted quadruple domino reactions with thioaurones to construct complex benzothiophene-fused tricyclic skeletons with excellent stereoselectivity. researchgate.netfigshare.com Phosphine-catalyzed domino reactions, where a phosphonium species is a key intermediate, are also prevalent. These have been used to create highly functionalized spirooxazolines and conjugated 2,3-dihydrofurans. rsc.orgnih.gov A domino sequence comprising a Staudinger reaction, aza-Wittig, 1,5-phosphonium rearrangement, and fragmentation has also been described for the synthesis of functionalized cyclopentane (B165970) derivatives. rsc.org

Stereoselective Synthesis of Chiral Phosphaniumyl Architectures

Chiral-at-phosphorus compounds are widely used as ligands in asymmetric catalysis. rug.nl Consequently, the stereoselective synthesis of P-stereogenic phosphonium salts is of significant interest. Chiral phosphonium salts themselves are powerful organocatalysts, often used in asymmetric phase-transfer catalysis to prepare a wide variety of optically active molecules. researchgate.netnih.gov

One strategy for their synthesis involves a one-pot, nickel-catalyzed C-P coupling followed by a diastereoselective hydrolysis of readily available phosphoramidites and alkenyl halides. rug.nl This approach provides a route from P(III) precursors to chiral P(V) phosphonamidates, which are versatile building blocks. rug.nl

Bio-inspired catalysis using peptide-phosphonium salt (PPS) catalysts has emerged as a powerful tool. nih.gov These catalysts combine programmable peptide secondary structures with tunable phosphonium centers, enabling high stereoselectivity through synergistic hydrogen bonding and electrostatic interactions. nih.gov This approach has been successfully applied to the first catalytic asymmetric Atherton-Todd reaction, allowing for the stereodivergent synthesis of P-chiral compounds and significantly expanding the toolbox for phosphorus stereochemistry. nih.gov Ion-pair catalysis using chiral phosphonium cations paired with anions like chiral hexacoordinated phosphates (e.g., TRISPHAT) is another effective strategy for achieving stereocontrol in various reactions. chinesechemsoc.orgacademie-sciences.fr

Functionalization of Pre-existing Phosphonium Frameworks

Modifying the organic groups on an already-formed phosphonium cation provides an alternative route to new phosphonium architectures, allowing for late-stage functionalization.

The functionalization of the organic substituents attached to the phosphorus center is a versatile strategy. Recent developments have focused on methods for C–⁺P bond functionalization, which treat the phosphonium group itself as a target for transformation. chemrxiv.org However, modification of the attached R groups is also common. For example, aryl groups on a phosphonium salt that bear reactive handles, such as a chloro substituent, can be used in further cross-coupling reactions. core.ac.uk

A direct method for synthesizing thiophosphonium salts involves the coupling of thiols and aldehydes with triphenylphosphine and triflic acid. chemrxiv.org The resulting salts are versatile intermediates. The C–⁺P bond can be subsequently functionalized to access a range of thioether, thioester, and dithioester derivatives in high yields. chemrxiv.org Another strategy involves a "group-substitution" approach where an alkylation of a triarylphosphine first yields a phosphonium salt, which then undergoes a palladium-catalyzed "de-arylation" via C-P activation to produce a new trivalent phosphine. organic-chemistry.orgorganic-chemistry.org This allows for the synthesis of diverse phosphines from commercially available starting materials. organic-chemistry.org

Introduction of Heteroatom Functionalities Adjoining the Phosphonium Center

The strategic placement of heteroatoms such as nitrogen, oxygen, sulfur, or selenium directly adjacent to a phosphonium center profoundly influences the compound's reactivity, stability, and electronic properties. The synthesis of these α-heteroatom-substituted phosphonium salts involves specialized methodologies that facilitate the formation of a direct bond between the phosphorus atom and the heteroatom-bearing carbon or the heteroatom itself. These methods often rely on the nucleophilic character of tertiary phosphines reacting with tailored electrophiles containing the desired heteroatom functionality.

Nitrogen Functionalities

The synthesis of aminophosphonium salts, where a nitrogen atom is directly bonded to the phosphorus, is a well-established field. These compounds can be prepared through several routes, including the reaction of aminophosphines with various electrophiles. tandfonline.comtandfonline.comthieme-connect.com One common method involves the reaction of amido phosphorus(III) acids with halogen derivatives. tandfonline.com Another approach is the arylation of aminophosphines. thieme-connect.com

A distinct class, β-amino phosphonium salts, can be synthesized from the reaction of basic phosphines, like tris(dimethylamino)phosphine, with iminium salts. nih.gov For instance, the reaction of hexamethylphosphorus triamide with diisopropyliminium salt yields a stable acyclic β-amino phosphonium salt. nih.gov Cyclic β-amino phosphonium salts have also been prepared, even with less basic triarylphosphines, through intramolecular insertion reactions. nih.gov

Table 1: Synthesis of Representative Aminophosphonium Salts

| Starting Materials | Reagent/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Hexamethylphosphorus triamide, Diisopropyliminium salt | Dichloromethane (B109758), -60 °C to 0 °C | Acyclic β-Amino Phosphonium Salt | Not specified | nih.gov |

| Dication 3a, t-BuONa | THF, -78 °C to RT | Cyclic C-Amino Phosphonium Salt 5a | Not specified | nih.gov |

| Aminophosphines | Aryl Halides | Arylated Aminophosphonium Salts | Not specified | thieme-connect.com |

| Amido phosphorus (III) acid | Halogen derivatives | Aminophosphonium Salts | Not specified | tandfonline.comtandfonline.com |

Oxygen Functionalities

The introduction of oxygen-containing functionalities adjacent to the phosphonium center can be achieved through the quaternization of tertiary phosphines with appropriate halogenated reagents. mdpi.com This method is versatile, allowing for the incorporation of ether, carboxylic acid, or ester groups onto the phosphonium cation. mdpi.com The synthesis typically requires an inert atmosphere due to the sensitivity of some phosphines, such as tri-tert-butylphosphine, to oxygen and moisture. mdpi.com The reactivity of the alkylating agent is also a factor, with longer chain halides reacting more slowly. mdpi.com

A four-component reaction has also been developed for the synthesis of phosphonium salts, which can incorporate a 2-heteroatom substituted aryl aldehyde, providing a pathway to oxygen-functionalized arylphosphonium salts. nih.govresearchgate.net

Table 2: Synthesis of Oxygen-Containing Phosphonium Salts

| Phosphine | Halogenated Reagent | Product Type | Reference |

|---|---|---|---|

| Tri-tert-butylphosphine | Halogenated ethers | Alkoxy-functionalized Phosphonium Salt | mdpi.com |

| Tri-tert-butylphosphine | Halogenated carboxylic acids | Carboxy-functionalized Phosphonium Salt | mdpi.com |

| Tri-tert-butylphosphine | Halogenated esters | Ester-functionalized Phosphonium Salt | mdpi.com |

Sulfur and Selenium Functionalities

Methods for the synthesis of (organosulfanyl)- and (organoselanyl)phosphonium salts have also been developed, highlighting the ability to introduce heavier chalcogens adjacent to the phosphorus center. thieme.de These syntheses often follow the general principle of nucleophilic attack by a tertiary phosphine on an electrophilic sulfur or selenium source.

Furthermore, radical-based methods have emerged for creating carbon-heteroatom bonds. For example, heteroatom anions derived from thiols can act as single electron donors (SEDs) to initiate radical coupling reactions, affording products with 3-thio-methyl groups adjacent to a newly formed ring system, which can be precursors to sulfur-functionalized phosphonium salts. nih.gov

Research into the synthesis of α-substituted vinyl phosphonium salts has also provided routes to compounds with adjacent heteroatoms, such as 1-(phenylthiovinyl)triphenylphosphonium iodide, which serves as a precursor for various heterocyclic species. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of Phosphaniumyl Derivatives

X-ray Crystallography for Absolute Structure Determination

For instance, the crystal structure of the zwitterionic compound 2-[bis(2-methoxyphenyl)phosphaniumyl]-4-methylbenzenesulfonate reveals that the acidic proton resides on the phosphorus atom, confirming the this compound character. The P iucr.orgnih.gov-C bond distances in this molecule are in the range of 1.7794(18) to 1.7984(18) Å, and the experimentally determined P-H bond length is 1.22(2) Å. The p iucr.orgnih.govhosphorus atom typically adopts a distorted tetrahedral geometry. Analy iucr.orgsis of the Cambridge Structural Database (CSD) shows that related phosphonium (B103445) salts also crystallize as zwitterions with the acidic proton located on the phosphorus atom.

| Parameter | Value (Å) | Reference |

|---|---|---|

| P-C Bond Length Range | 1.7794 - 1.7984 | |

| P-H Bond Length | 1.22 | |

| S-O Bond Length Range | 1.4453 - 1.4521 |

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular forces that lead to the formation of ordered supramolecular assemblies. In this compound derivatives, these assemblies can range from simple dimers to complex three-dimensional networks.

In mdpi.commdpi.com the case of 2-[bis(2-methoxyphenyl)this compound]-4-methylbenzenesulfonate monohydrate, co-crystallized water molecules play a crucial role in the supramolecular structure. They bridge two zwitterionic molecules through hydrogen bonds to form centrosymmetric dimers. These iucr.orgnih.gov dimers are then further linked by weaker C-H···O hydrogen bonds, creating infinite chains that extend throughout the crystal. The o iucr.orgnih.govverall crystal packing can be influenced by the nature of the substituents and the anions present, which can lead to different arrangements, such as "head-to-tail" or more complex disordered structures. In sy mdpi.commdpi.commmetrical tetra-n-alkyl phosphonium halides, the molecules stack in monolayers, with the long alkyl chains adopting either "biradial" or "tetraradial" shapes depending on chain length. These acs.org ordered arrangements can create distinct hydrophilic and hydrophobic regions within the crystal.

## mdpi.com### 3.1.2. Intermolecular Interactions (e.g., Hydrogen Bonding, Pnictogen Bonding) in Solid-State Structures

The stability and structure of the crystalline lattice of this compound derivatives are dictated by a network of intermolecular interactions.

nih.govPnictogen Bonding: A more subtle but significant interaction is the pnictogen bond, a noncovalent interaction involving the electrophilic region on a Group 15 element, such as phosphorus. This rsc.orgacs.orginteraction occurs between an electrophilic region associated with the covalently bonded phosphorus atom and a nucleophilic region in an adjacent molecule. In ph mdpi.comosphaniumyl derivatives, the phosphorus atom can act as a pnictogen bond donor. For example, searches of the Cambridge Structural Database (CSD) have revealed close intramolecular O(methoxy)···P contacts (2.764 to 2.927 Å) in some zwitterionic this compound structures, which can be characterized as a form of pnictogen bonding. The s nih.goviucr.orgtrength and prevalence of pnictogen bonds versus other interactions like halogen bonds can be influenced by the electronic nature of the substituents on the phosphorus center.

## acs.org## 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound derivatives in solution. Multinuclear NMR experiments, particularly ¹H, ¹³C, and ³¹P NMR, provide detailed information about the connectivity, environment, and dynamics of the molecule.

³¹P NMR is especially powerful for studying phosphorus-containing compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination number, oxidation state, and the electronic nature of its substituents. ³¹P trilinkbiotech.com chemical shifts for phosphonium salts typically appear in a distinct region of the spectrum, for example, at 30.15 ppm for [iPrPPh₃]⁺ and around 23.0 ppm for various tetraphenylphosphonium (B101447) derivatives.

¹ rsc.orgmdpi.comH and ¹³C NMR provide complementary information. The coupling between phosphorus and adjacent protons (J-coupling) is particularly diagnostic. For instance, the ¹J(CP) coupling constants in phosphonium salts are typically in the range of 48-84 Hz, while ²J(PH) couplings are often around 13-19 Hz. The p mdpi.comechemi.comresence of these couplings helps to confirm the molecular structure and assign specific resonances.

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| [iPrPPh₃]⁺ | ³¹P | 30.15 | - | |

| [iPrPPh₃]⁺ | ¹³C (CH) | 20.09 | ¹J(CP) = 48.9 | |

| [iPrPPh₃]⁺ | ¹H (CH of iPr) | 3.73 | ²J(PH) = 18.6 | |

| [C₂₄H₁₉ClP]⁺ | ³¹P | 23.0 | - | |

| 1-Triphenylphosphoranylidene-2-propanone | ¹H (Methine) | 3.70 | J(PH) = 26 |

To probe reaction mechanisms and gain deeper structural insights, deuterium (B1214612) labeling is a powerful strategy. By selectively replacing hydrogen with deuterium atoms, it becomes possible to track reaction pathways and elucidate complex mechanisms. This method has been successfully applied to study the base-mediated deuteration of pyridyl phosphonium salts, providing insight into the reactivity of specific positions on the aromatic rings.

Advanced NMR techniques offer enhanced sensitivity and resolution, which are crucial for studying complex systems. Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR, for example, can dramatically increase signal sensitivity, enabling the characterization of surface-bound species and providing atomic-scale location and distribution of functional groups. This has been used to gain mechanistic insight into the synthesis of functionalized materials.

Many this compound derivatives are not static molecules but exist as an equilibrium of multiple conformations. Temperature-dependent NMR, also known as dynamic NMR (DNMR), is the primary technique for studying these fluxional processes.

By mdpi.com recording NMR spectra over a range of temperatures, one can observe changes in the line shape of the signals. At lo researchgate.netrsc.orgw temperatures, where the interchange between conformations is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal.

Li mdpi.comne-shape analysis of these variable-temperature spectra allows for the determination of the rate constants for the conformational exchange. From these rates, the activation energy (ΔG‡) for the process can be calculated, providing quantitative information about the energy barrier to conformational change, such as bond rotation or ring inversion. For e mdpi.comxample, variable-temperature ¹H NMR studies of certain ylides have shown that while some exist as a single, temperature-invariant form, others exist as a mixture of interconverting cis and trans isomers, with the equilibrium being temperature-dependent.

## cdnsciencepub.com## 3.3. Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and effective method for identifying functional groups and probing the nature of chemical bonds in this compound derivatives. These nih.gov two techniques are complementary, as a vibration may be active in one and inactive in the other depending on the change in dipole moment (for IR) or polarizability (for Raman).

Th researchgate.nete IR spectra of phosphonium salts exhibit characteristic absorption bands. For example, broad stretches in the region of 3300-3400 cm⁻¹ are typically assigned to O-H vibrations from associated water molecules or hydroxyl groups. The P mdpi.com-H stretching vibration in phosphonium ions gives rise to a band in the 2440-2275 cm⁻¹ region. Aroma libretexts.orgtic C-H stretches appear around 3000-3100 cm⁻¹, while various P-O and B-O stretches (in borate (B1201080) salts) are found in the fingerprint region (1450-620 cm⁻¹).

Ra mdpi.comorgchemboulder.commsu.eduman spectroscopy is particularly useful for studying the vibrations of the molecular backbone and symmetric bonds. In ph physicsopenlab.orgmdpi.comosphonium salts, low-frequency Raman spectra (below 300 cm⁻¹) can provide information about lattice vibrations and intermolecular interactions within the crystal. For i mdpi.comnstance, in tetrabutylphosphonium (B1682233) salts, peaks in the 220-250 cm⁻¹ range are attributed to stretching lattice vibrations of the cation.

| Functional Group/Vibration | Technique | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch (H-bonded) | IR | ~3300 | |

| P-H Stretch | IR | 2440 - 2275 | |

| C-H Stretch (Aromatic) | IR | ~3011 | |

| C=C Stretch (Aromatic) | IR | ~1586 | |

| B-O Stretches/Bends | IR | 1450 - 620 | |

| Cation Lattice Vibration | Raman | 220 - 255 |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) has emerged as an indispensable analytical technique for the structural elucidation of this compound derivatives and for probing the intricate gas-phase chemistry of these reactive species. The method provides crucial information on the molecular weight of the parent ion and offers deep insights into its structure through the analysis of fragmentation patterns. Advanced high-resolution mass spectrometry techniques, such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), are particularly powerful for the unambiguous identification of organophosphorus compounds in complex mixtures. nih.govnih.govacs.org

The exceptional sensitivity and resolving power of instruments like the 21-Tesla (21-T) FT-ICR MS have enabled the molecular-level characterization of organophosphorus compounds, even at very low concentrations within intricate organic matrices, such as biomass burning organic aerosol (BBOA). nih.govacs.org In such studies, researchers have successfully identified hundreds of distinct molecular formulae corresponding to CHOP and CHNOP compounds, which were previously uncharacterized despite being known constituents. nih.govacs.org This capability is critical because many this compound-containing species have poor ionization efficiency, making their detection by less sensitive instruments challenging. nih.govacs.org The generation of the phosphoniumyl radical cation (R₃P⁺•) for MS analysis is often achieved through single-electron oxidation of the corresponding trivalent phosphine (B1218219). chemrxiv.org

A pivotal aspect of mass spectrometric analysis is the study of ion fragmentation pathways, typically investigated using tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID). These studies reveal the fundamental aspects of bonding and reactivity within the this compound core. Research on a series of phosphinophosphonium cations ([R₂PPMe₃]⁺) has provided significant insights into the diverse fragmentation routes available to these molecules in the gas phase. rsc.org

Detailed analysis has shown that the fragmentation of these cations is highly dependent on the nature of the substituents (R) on the trivalent phosphorus atom. The primary fragmentation pathways observed include:

P–P Bond Heterolysis: Cleavage of the phosphorus-phosphorus bond where the electron pair remains with one fragment, leading to the formation of a phosphinidene (B88843) cation ([R₂P]⁺). rsc.org

P–P Bond Homolysis: Cleavage of the P–P bond where each fragment retains one electron, resulting in a trimethylphosphine (B1194731) radical cation ([PMe₃]⁺•). rsc.org

P–C Bond Cleavage: Fission of a phosphorus-carbon bond, which can also proceed via either heterolytic or homolytic pathways. rsc.org

β-Hydride Elimination: A rearrangement process that becomes more favorable with increasing steric bulk of the R groups. rsc.org

Theoretical modeling using Density Functional Theory (DFT) has been employed to complement experimental findings, providing calculated energy profiles for these competing fragmentation pathways and confirming the experimental trends. rsc.org A key finding from these combined studies is that P–P heterolysis is more sensitive to the electronic effects of the substituents at the trivalent phosphorus center compared to P–P homolysis. rsc.org

The fragmentation behavior of these this compound derivatives is summarized in the interactive table below, based on CID studies of [R₂PPMe₃]⁺ cations. rsc.org

Table 1: Primary Fragmentation Pathways of Substituted Phosphinophosphonium Cations ([R₂PPMe₃]⁺) Observed via Collision-Induced Dissociation Mass Spectrometry

| Substituent (R) | P–P Heterolysis ([R₂P]⁺) | P–P Homolysis ([PMe₃]⁺•) | P–C Cleavage | β-Hydride Elimination |

|---|---|---|---|---|

| Methyl (Me) | Observed | Observed | Observed | Not significant |

| Ethyl (Et) | Observed | Observed | Observed | Observed |

| Isopropyl (iPr) | Observed | Observed | Observed | Observed |

| tert-Butyl (tBu) | Observed | Observed | Observed | Favorable |

| Phenyl (Ph) | Observed | Observed | Observed | Not applicable |

This table is based on findings from the examination of phosphinophosphonium cations by collision-induced dissociation. rsc.org

The comprehensive analysis of both molecular ions and their fragmentation products by mass spectrometry provides an unparalleled level of detail for the structural characterization of this compound derivatives, revealing fundamental insights into their intrinsic chemical properties. rsc.org

Theoretical and Computational Studies of Phosphaniumyl Systems

Electronic Structure Investigations

The electronic landscape of a molecule dictates its stability, structure, and reactivity. For phosphaniumyl systems, computational studies have been crucial in elucidating these characteristics.

Density Functional Theory (DFT) is a widely used computational method to predict the geometries and relative energies of various molecular structures. github.io Geometry optimization is the process of finding the arrangement of atoms that corresponds to a local minimum on the potential energy surface, representing a stable or metastable structure. scm.comcrystalsolutions.eu

In the study of zwitterionic this compound compounds, such as 2-[bis(2-methoxyphenyl)this compound]-4-methylbenzenesulfonate, DFT calculations have been employed to explore its conformational space. For this molecule, different conformers are possible depending on the orientation of the ortho-methoxy and sulfonate groups relative to the PH⁺ group. The exo₃ conformer, where all three ortho-substituents point towards the PH⁺ group, was found to be the most stable. iucr.org Rotating one or two of the methoxy (B1213986) groups away from the phosphorus center results in the less stable exo₂ and exo₁ conformers, respectively. iucr.org This preference is attributed to reduced steric congestion when the bulky ortho-substituents are directed toward the less sterically demanding P-H group. iucr.orgiucr.org

Table 1: Relative Stability of 2-[bis(2-methoxyphenyl)this compound]-4-methylbenzenesulfonate Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| exo₃ | All three ortho-substituents point toward the PH⁺ group. | 0.0 |

| exo₂ | One methoxy group is rotated away from the PH⁺ group. | +1.2 |

| exo₁ | Two methoxy groups are rotated away from the PH⁺ group. | +2.5 |

Data sourced from computational studies on conformer stability. iucr.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of primary importance. ossila.comwikipedia.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular reactivity and stability. unesp.brresearchgate.net

For the zwitterionic this compound system 2-[bis(2-methoxyphenyl)this compound]-4-methylbenzenesulfonate, DFT calculations revealed specific localizations for its frontier orbitals. iucr.org The HOMO is primarily composed of p-orbitals located on the oxygen atoms of the sulfonate group, indicating this is the most likely site for electrophilic attack. iucr.org Conversely, the LUMO is delocalized over the phenyl rings and the P-C aromatic bonds, suggesting these regions are susceptible to nucleophilic attack. iucr.org

Table 2: Calculated Frontier Orbital Energies for a this compound System

| Molecular Orbital | Energy (Hartrees) | Description |

|---|---|---|

| HOMO | -0.2289 | Localized on sulfonate oxygen atoms |

| LUMO | -0.0483 | Delocalized over phenyl rings and P-C bonds |

| HOMO-LUMO Gap | 0.1806 | Energy difference between HOMO and LUMO |

Data represents calculated values for the exo₃ conformer of 2-[bis(2-methoxyphenyl)this compound]-4-methylbenzenesulfonate. iucr.org

The distribution of electrons within a molecule can be visualized using electrostatic potential (ESP) maps, which illustrate the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). pamoc.itcore.ac.uk These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. libretexts.org

In this compound systems, the phosphorus atom is typically part of a positively charged phosphonium (B103445) center. Theoretical studies on related phosphorus compounds show that bonding is highly polarized, often represented as P⁺-X⁻. nih.gov For this compound species, this positive charge is not uniformly distributed. When electron-withdrawing substituents are attached to the phosphorus atom, they create a region of depleted electron density, known as a σ-hole, on the phosphorus atom along the axis of the covalent bonds. wikipedia.org This electropositive region makes the phosphorus atom a potential Lewis acid site, capable of engaging in attractive non-covalent interactions. mdpi.comresearchgate.net

Bonding Analysis and Interactions

Computational analysis provides deep insights into the nature of chemical bonds and the subtle non-covalent forces that govern molecular assembly and recognition.

A pnictogen bond is a non-covalent interaction where an electrophilic region on a Group 15 element (the pnictogen), such as phosphorus, interacts attractively with a nucleophilic region in another molecule. wikipedia.orgmdpi.comnih.gov The phosphorus atom in a this compound moiety can act as a pnictogen bond donor, particularly when substituted with electron-withdrawing groups that enhance the electropositive σ-hole on the phosphorus. mdpi.comresearchgate.net

A clear example is seen in the computed structure of cyano(dichlorophosphanyl)(triphenyl-phosphaniumyl)-methanide. mdpi.comresearchgate.net Here, a distinct P···π(C=C) pnictogen bonding interaction is observed, where the electrophilic phosphorus atom of the this compound group interacts with the π-electron cloud of a neighboring molecule. mdpi.comresearchgate.net

Beyond pnictogen bonds, other non-covalent interactions are vital to the structure of this compound systems. In the crystal structure of zwitterionic 2-[bis(2-methoxyphenyl)this compound]-4-methylbenzenesulfonate, several such interactions are present. iucr.orgiucr.orgnih.gov These include:

Intramolecular O···P Contacts: The oxygen atoms of the ortho-methoxy groups are positioned close to the phosphorus center, with distances significantly shorter than the sum of their van der Waals radii. iucr.org

Intermolecular Hydrogen Bonding: The sulfonate group acts as a hydrogen bond acceptor. In the hydrated crystal structure, water molecules bridge two zwitterions via strong O(water)-H···O(sulfonate) hydrogen bonds, forming centrosymmetric dimers. iucr.orgnih.gov These dimers are further linked by weaker C(Aryl)-H···O(sulfonate) interactions. nih.gov

Table 3: Non-Covalent Interactions in a Zwitterionic this compound Crystal Structure

| Interaction Type | Description | Donor-Acceptor Distance (Å) |

|---|---|---|

| Intramolecular Contact | O(methoxy)···P(this compound) | 2.7691 - 2.7940 |

| Hydrogen Bond | O(water)-H···O(sulfonate) | 2.862 - 2.877 |

| Hydrogen Bond | C(aryl)-H···O(sulfonate) | 3.180 |

Data sourced from the crystal structure of 2-[bis(2-methoxyphenyl)this compound]-4-methylbenzenesulfonate monohydrate dichloromethane (B109758) monosolvate. iucr.orgnih.gov

The covalent bonds within a this compound framework define its core structure. Theoretical and experimental studies have provided precise measurements of these bond lengths.

In zwitterionic this compound sulfonates, the P-C bond distances have been determined by X-ray crystallography to be in the range of 1.7794(18) to 1.7984(18) Å. iucr.orgnih.gov Similarly, in a tricarbonylmolybdenum(0) complex bearing a this compound-substituted cyclopentadienyl (B1206354) ligand, the P-C bond connecting the phosphonium center to the cyclopentadienyl ring is 1.779(2) Å. researchgate.net These values are intermediate between a typical P-C single bond (ca. 1.87 Å) and a P=C double bond (ca. 1.66 Å), suggesting a degree of ylidic or double-bond character even in the protonated this compound form. researchgate.net Computational studies support a bonding model for such phosphorus centers that involves highly polarized, ionic interactions (P⁺-C⁻) augmented by hyperconjugation, rather than significant participation from phosphorus d-orbitals. nih.gov

The P-H bond in these systems is also of interest. In the crystal structure of 2-[bis(2-methoxyphenyl)this compound]-4-methylbenzenesulfonate, the P-H bond length was located and refined to 1.22(2) Å. iucr.orgiucr.orgnih.gov

Table 4: Comparison of P-C Bond Lengths in this compound Systems

| Bond Type | System | Bond Length (Å) | Method |

|---|---|---|---|

| P-C (Aryl) | 2-[bis(2-methoxyphenyl)this compound]-4-methylbenzenesulfonate | 1.7794 - 1.7984 | X-ray Diffraction |

| P-C (Cyclopentadienyl) | [Mo(C₃₆H₂₉P)(CO)₃] | 1.779 | X-ray Diffraction |

| P-C (Single Bond) | Standard Value | ~1.87 | Reference |

| P=C (Double Bond) | Standard Value | ~1.66 | Reference |

Data compiled from crystallographic reports and standard chemical references. iucr.orgnih.govresearchgate.net

Mechanistic Pathways from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanistic pathways of reactions involving this compound and related phosphoranyl radical species. These theoretical studies provide detailed insights into reaction coordinates, the structures of transient intermediates, and the energetics of various competing pathways, which are often difficult to determine through experimental means alone.

Transition State Analysis and Reaction Energetics

Transition state analysis is fundamental to understanding the kinetics and feasibility of proposed reaction mechanisms. By mapping the potential energy surface, computational chemists can identify transition states (first-order saddle points) that connect reactants, intermediates, and products. The energy of this transition state relative to the reactants defines the activation energy barrier, a key determinant of the reaction rate. rsc.orgresearchgate.net

A prominent reaction pathway for phosphoranyl radicals is the β-scission, which involves the cleavage of a bond beta to the phosphorus atom. DFT calculations have been employed to model this process in detail. For instance, in the context of the radical Arbuzov reaction, the phosphonylation process involves three key steps: the addition of an alkyl radical to a phosphite (B83602), a subsequent pseudorotation of the resulting phosphoranyl radical, and the final β-scission. chinesechemsoc.org

Computational studies have quantified the energetics of each step. In one model reaction, the initial addition of a methyl radical to a phosphite was found to have an activation free energy of approximately 10.6 kcal/mol. chinesechemsoc.orgchinesechemsoc.org The subsequent β-scission step, which leads to the formation of a stable P=O bond and the release of a new carbon-centered radical, also has a distinct energy barrier that is highly dependent on the substituents. chinesechemsoc.org For example, the scission of a methyl group from a phosphoranyl radical intermediate required an activation energy of 18.0 kcal/mol, whereas the scission of a more stable diphenylmethyl radical had a lower barrier of 11.9 kcal/mol. chinesechemsoc.org

Another competing pathway for phosphoranyl radicals is α-scission, which involves the cleavage of a P-C or P-heteroatom bond. The balance between α- and β-scission is a critical aspect of reactivity that can be finely tuned. chemrxiv.orgchemrxiv.org DFT calculations have been instrumental in comparing the energy barriers for these two pathways. In a study of P(OH)R₃ radicals, the transition state for α-scission (leading to an alkyl radical) was compared to that for β-scission (leading to a hydroxyl radical and phosphine (B1218219) oxide). The relative heights of these barriers were shown to be highly sensitive to the nature of the R group on the phosphorus atom. chemrxiv.org For instance, the activation energy for the rate-determining hydrogen atom transfer (HAT) step following α-scission was calculated to be 11.6 kcal/mol in a model system. chemrxiv.org These computational insights explain how the choice of substituents can direct the reaction down a desired mechanistic route. chemrxiv.orgchemrxiv.org

The table below summarizes computed activation energies for key steps in phosphoranyl radical reactions from DFT studies.

| Reaction Step | System/Substituents | Activation Energy (ΔG‡, kcal/mol) | Source(s) |

| Radical Addition | Methyl radical + Phosphite | 10.6 | chinesechemsoc.orgchinesechemsoc.org |

| β-Scission | Release of Methyl radical | 18.0 | chinesechemsoc.org |

| β-Scission | Release of Diphenylmethyl radical | 11.9 | chinesechemsoc.org |

| Hydrogen Atom Transfer (post α-scission) | Hydrogenation pathway | 11.6 | chemrxiv.org |

These values represent Gibbs free energies of activation calculated at specific levels of theory and may vary with the computational model used.

Ligand Electronic and Steric Effects on Reactivity

The substituents, or ligands, attached to the phosphorus atom play a crucial role in modulating the stability and reactivity of this compound and phosphoranyl radicals. Computational studies have systematically investigated how both electronic and steric effects of these ligands influence mechanistic pathways. researchgate.netrsc.org

Electronic Effects: The electronic properties of a substituent, whether it is electron-donating or electron-withdrawing, significantly impact the stability of the phosphoranyl radical and the energetics of its fragmentation. acs.org Electron-withdrawing groups can stabilize the radical, while electron-donating groups can increase the electron density on the phosphorus, affecting its reactivity. researchgate.netacs.org

Computational analyses have shown that in reactions involving the formation of phosphoranyl radicals from phosphine radical cations and nucleophiles (like alcohols or carboxylic acids), the electronic nature of the phosphine is critical. nih.govacs.orgnih.gov When using an electron-rich phosphine like triphenylphosphine (B44618) with aliphatic carboxylic acids, the resulting phosphoranyl radical is also electron-rich. acs.orgnih.gov This makes it susceptible to oxidation, which can compete with the desired β-scission pathway. nih.govacs.orgnih.gov In contrast, employing a more electron-deficient phosphine, such as a phosphinite (e.g., Ph₂POEt), leads to a less electron-rich phosphoranyl radical. This electronically "detuned" intermediate is less prone to oxidation, allowing the desired β-scission fragmentation to predominate. acs.orgnih.gov

Similarly, the choice between α- and β-scission can be controlled by the electronic properties of the phosphine substituents. chemrxiv.orgchemrxiv.org DFT studies have rationalized the experimental observation that trialkylphosphines tend to favor α-scission, while triarylphosphines or phosphites favor β-scission. The calculations reveal how the substituents alter the bond dissociation energies (BDEs) of the P-C (α) and P-O (β) bonds within the radical, thereby dictating the preferred fragmentation pattern. chemrxiv.org

Steric Effects: The steric bulk of ligands influences the geometry of the phosphoranyl radical and the accessibility of the phosphorus center. Phosphoranyl radicals typically adopt a trigonal bipyramidal (TBP) geometry. Large, bulky substituents can introduce steric strain, potentially affecting the stability and reaction barriers. researchgate.netnih.gov While detailed quantitative correlations for this compound systems are an area of ongoing research, the principles are well-established in organophosphorus chemistry. Computational tools like cone angle calculations and buried volume analysis can quantify the steric environment created by different ligands, providing a framework for rationalizing and predicting steric influences on reactivity. researchgate.net For example, in aminophosphoranyl radicals, both the cone angle and electronic properties of the phosphine are considered in DFT calculations to understand their influence on β-fragmentation. researchgate.netnih.gov

The table below illustrates the influence of ligand choice on the observed reaction pathway, as explained by computational studies.

| Phosphine Ligand Type | Electronic Character | Resulting Phosphoranyl Radical | Favored Reaction Pathway | Source(s) |

| Triarylphosphines (e.g., PPh₃) | Moderately electron-rich | Susceptible to oxidation | β-Scission (with aryl acids) / Oxidation (with aliphatic acids) | nih.govacs.orgnih.gov |

| Phosphinites (e.g., Ph₂POEt) | Electron-deficient | Less susceptible to oxidation | β-Scission | acs.orgnih.gov |

| Trialkylphosphines (e.g., PnBu₃) | Electron-donating | --- | α-Scission | chemrxiv.org |

| Triarylphosphites (e.g., P(OPh)₃) | Electron-poor | --- | β-Scission | chemrxiv.org |

Reactivity and Reaction Mechanisms Involving Phosphaniumyl Intermediates and Derivatives

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at a phosphorus center is a fundamental reaction type for phosphaniumyl compounds, often referred to as phosphonium (B103445) salts. These reactions can proceed through different mechanisms, primarily associative or dissociative pathways. The nature of the substituents on the phosphorus atom, the nucleophile, the leaving group, and the reaction conditions all influence the operative mechanism.

In many cases, the reaction proceeds via a concerted, associative SN2-type mechanism. tripod.comrsc.org This involves the nucleophile attacking the phosphorus center, forming a pentacoordinate transition state, followed by the departure of the leaving group. tripod.comsapub.org For example, the reaction of phosphonium salts with nucleophiles can lead to the displacement of a substituent. The formation of phosphonium salts themselves, typically by the reaction of a phosphine (B1218219) with an alkyl halide, is a classic example of an SN2 reaction where the phosphine acts as the nucleophile. libretexts.orglumenlearning.comwikipedia.orgyoutube.com This process involves the attack of the lone pair of electrons on the phosphine at the electrophilic carbon of the alkyl halide, resulting in the formation of a P-C bond and the expulsion of the halide leaving group. libretexts.org

However, unlike the well-defined double-well potential energy surface for SN2 reactions at carbon, computational studies suggest that SN2 reactions at phosphorus may proceed through a single-well potential energy surface, indicating the formation of a stable pentacoordinate intermediate rather than a simple transition state. tripod.comnih.gov This intermediate is often a trigonal bipyramidal (TBP-5C) species. sapub.org The stability of this intermediate can influence the stereochemical outcome of the reaction. researchgate.net

The mechanism can also shift towards a stepwise process, involving the formation of a distinct pentacoordinate intermediate. sapub.orgsapub.org Factors that stabilize this intermediate, such as the presence of electron-withdrawing groups or specific solvent conditions, can favor a stepwise pathway. sapub.org For instance, the aminolysis of certain phosphinates is proposed to proceed through a zwitterionic pentacoordinate intermediate. sapub.org

A summary of mechanistic pathways for nucleophilic substitution at the phosphorus center is presented below:

| Mechanistic Pathway | Description | Key Features |

| Concerted (SN2-like) | A single-step process with a pentacoordinate transition state. tripod.comsapub.org | Backside attack of the nucleophile. Inversion of configuration at the phosphorus center. |

| Stepwise (Associative) | Formation of a stable pentacoordinate intermediate. sapub.orgsapub.org | The intermediate can be a trigonal bipyramidal species. sapub.org The breakdown of this intermediate is often the rate-determining step. sapub.org |

| SN2' Pathway | A variation observed in allylic systems, involving a sequence of additions and eliminations. academie-sciences.fracademie-sciences.fr | Results in an overall SN2-type outcome with regioselectivity. academie-sciences.fracademie-sciences.fr |

Electrophilic Activation and Reactions

While phosphonium salts are themselves electrophilic at the phosphorus center, further activation can enhance their reactivity. Electrophilic activation typically involves modifying the substituents on the phosphorus atom to increase its positive charge and, therefore, its susceptibility to nucleophilic attack. Highly electrophilic phosphonium cations (EPCs) can act as potent Lewis acid catalysts for a variety of organic transformations. researchgate.netrsc.org

One method to generate highly reactive electrophilic phosphonium species is through the reaction of phosphine oxides with activating agents like triflic anhydride (B1165640). d-nb.info This process involves the electrophilic attack of the anhydride on the oxygen atom of the P=O bond, leading to a highly reactive phosphonium intermediate. d-nb.info This intermediate can then readily react with nucleophiles. d-nb.info

Electrophilic phosphonium cations have been successfully employed as catalysts in reactions such as:

Hydroarylation and hydrothiolation of olefins rsc.org

Diels-Alder reactions researchgate.net

Nazarov cyclizations researchgate.net

Hydrodefluorination reactions scholaris.ca

Hydrosilylation of ketones and olefins scholaris.ca

The mechanism of these catalytic reactions often involves the initial activation of the substrate by the electrophilic phosphonium cation. For instance, in the hydroarylation of olefins, the EPC activates the olefin, making it more susceptible to nucleophilic attack by the arene. rsc.org

Role as Reactive Intermediates in Organic Transformations

Phosphonium species, including this compound derivatives, are crucial reactive intermediates in a wide array of organic reactions. lumenlearning.combeilstein-journals.orgamazon.comstudysmarter.co.uk Their transient formation and subsequent reactivity are central to many synthetic methodologies. lumenlearning.com

Phosphonium Ylide Formation and Reactivity

A key transformation involving phosphonium salts is their conversion into phosphonium ylides (also known as phosphoranes). libretexts.orgnumberanalytics.com This is typically achieved by treating the phosphonium salt with a strong base, which deprotonates the carbon atom adjacent to the positively charged phosphorus. libretexts.orgyoutube.com The acidity of this proton is enhanced by the adjacent positive charge. youtube.com

The resulting ylide is a neutral, dipolar species with a negatively charged carbon adjacent to a positively charged phosphorus atom. rsc.org Phosphonium ylides are powerful nucleophiles and are most famously used in the Wittig reaction. libretexts.orgnumberanalytics.comwikipedia.org In this reaction, the ylide reacts with an aldehyde or ketone to form an alkene and a phosphine oxide. libretexts.orglumenlearning.com The strong P=O double bond formed in the phosphine oxide byproduct provides the thermodynamic driving force for this reaction. lumenlearning.com

The reactivity and the stereochemical outcome of the Wittig reaction are influenced by the nature of the substituents on the ylide. organic-chemistry.org

Non-stabilized ylides (with alkyl or aryl substituents) are highly reactive and typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (with electron-withdrawing groups like esters or ketones) are less reactive and generally yield (E)-alkenes. organic-chemistry.org

| Ylide Type | Substituent (R) on Ylidic Carbon | Reactivity | Predominant Alkene Isomer |

| Non-stabilized | Alkyl, Aryl | High | (Z)-alkene organic-chemistry.org |

| Stabilized | -C(O)R, -C(O)OR, -CN | Lower | (E)-alkene organic-chemistry.org |

Transient Phosphonium Species in Concerted vs. Stepwise Processes

The mechanism of reactions involving phosphonium intermediates, such as the Wittig reaction, has been a subject of extensive research and debate. rsc.orgwikipedia.org The formation of the key intermediate, an oxaphosphetane, can occur through different pathways depending on the reactants and conditions. libretexts.org

Two primary mechanistic pathways are considered:

Concerted [2+2] Cycloaddition: The ylide and the carbonyl compound react directly to form the four-membered oxaphosphetane ring in a single, concerted step. wikipedia.orgorganic-chemistry.org This pathway is often favored in lithium-free conditions. wikipedia.org

Stepwise Nucleophilic Addition: The ylide first adds to the carbonyl group to form a dipolar, charge-separated intermediate called a betaine (B1666868). libretexts.orgnumberanalytics.com This betaine then undergoes ring closure to form the oxaphosphetane. libretexts.orglumenlearning.com

The existence and interconversion of the betaine intermediate are still under investigation. wikipedia.org The reaction pathway can be influenced by factors such as the presence of lithium salts, which can stabilize the betaine intermediate. organic-chemistry.org

Cycloaddition Reactions and Pericyclic Processes

Phosphonium intermediates can participate in various cycloaddition and pericyclic reactions, which are powerful methods for ring construction in organic synthesis. slideshare.netslideshare.netcore.ac.uk These reactions proceed through a cyclic transition state in a concerted manner. slideshare.netslideshare.net

[2+2] Cycloaddition: As mentioned in the context of the Wittig reaction, the formation of the oxaphosphetane intermediate can be viewed as a [2+2] cycloaddition between the phosphonium ylide and the carbonyl compound. wikipedia.orgorganic-chemistry.org While thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, they can occur in a stepwise manner through zwitterionic intermediates. researchgate.net

[3+2] Cycloaddition: Phosphine catalysis can enable [3+2] cycloaddition reactions. For example, phosphine-catalyzed reactions of allenoates with imines can lead to the formation of five-membered nitrogen-containing heterocycles. researchgate.net In some cases, vinyl phosphonium intermediates can act as the two-carbon component in enantioselective [2+3] cycloadditions to form cyclopentenes. chemrxiv.org

[4+1] Cycloaddition: Phosphine-catalyzed [4+1] cycloadditions have been developed, for instance, in the reaction of allenyl imides with various nitrogen-based substrates to form cyclopentenoyl enamines and imines. scispace.com These reactions can proceed through a 1,4-bis-electrophilic α,β-unsaturated ketenyl phosphonium intermediate. scispace.com

[4+2] Cycloaddition (Diels-Alder type): Electrophilically activated phosphonium cations have been shown to catalyze Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.net

Some phosphonium ylides can also undergo sigmatropic rearrangements, which are a class of pericyclic reactions. wikipedia.org

A summary of cycloaddition reactions involving phosphonium intermediates:

| Cycloaddition Type | Description | Example |

| [2+2] | Formation of a four-membered ring. | Formation of oxaphosphetanes in the Wittig reaction. wikipedia.orgorganic-chemistry.org |

| [3+2] | Formation of a five-membered ring. | Phosphine-catalyzed reaction of allenoates and imines. researchgate.net |

| [4+1] | Formation of a five-membered ring. | Phosphine-catalyzed reaction of allenyl imides with N-based substrates. scispace.com |

| [4+2] | Formation of a six-membered ring (Diels-Alder type). | Diels-Alder reactions catalyzed by electrophilic phosphonium cations. researchgate.net |

Coordination Chemistry and Ligand Design with Phosphaniumyl Moieties

Phosphaniumyl-Derived Ligands in Transition Metal Complexation

This compound-derived ligands are a class of compounds where a positively charged phosphonium (B103445) group is part of the ligand structure that coordinates to a metal center. d-nb.infoacs.orgumicore.comnih.govuef.fi These ligands have garnered considerable interest due to their unique electronic properties and their ability to influence the catalytic activity of transition metal complexes. d-nb.infoumicore.comnih.gov The synthesis of these ligands is often modular, allowing for a wide range of steric and electronic adjustments. umicore.comrsc.org

Ylide-substituted phosphines, also known as YPhos ligands, are a notable example of this compound-derived ligands. d-nb.infonih.gov They are characterized by a phosphine (B1218219) donor group and a phosphonium ylide substituent. These ligands are highly electron-rich, a property attributed to the π-donation from the ylide group to the phosphorus center, making them strong electron donors that can surpass the donor capacity of many common phosphines and N-heterocyclic carbenes (NHCs). d-nb.inforsc.org

The coordination behavior of this compound-derived ligands can be quite diverse. For instance, the YPhos ligand YSPh2 has been shown to exhibit various coordination modes with group 9 and 10 metals, acting as a neutral monodentate or bidentate ligand. acs.orgnih.gov In some cases, bond activation within the ligand itself can occur, leading to cyclometalation or P-C bond cleavage. acs.orgnih.gov This versatility highlights the rich coordination chemistry of these ligands and their potential for creating novel metal complexes with unique reactivity. acs.orgnih.gov

The development of phosphine-functionalized N-heterocyclic carbene (NHC) ligands, which incorporate a phosphine donor and an NHC moiety, has also expanded the scope of this compound-derived ligands. acs.org These hybrid ligands have shown promise in catalytic applications, such as the Buchwald-Hartwig amination. acs.org

Monodentate, Bidentate, and Polydentate Ligand Architectures

The versatility of this compound moieties allows for their incorporation into a variety of ligand architectures, including monodentate, bidentate, and polydentate systems. nih.govacs.orggloballinkfreight.com The denticity of a ligand, which refers to the number of donor atoms that can bind to a central metal ion, is a critical factor in determining the stability and reactivity of the resulting coordination complex. globallinkfreight.combyjus.comlibretexts.org

Monodentate ligands bind to a metal center through a single donor atom. globallinkfreight.comfeatherlitedevelopers.com In the context of this compound-derived ligands, this typically involves a phosphine donor atom, with the phosphonium group acting as a non-coordinating, charge-bearing substituent. rsc.orgresearchgate.net These ligands are valuable for systematically studying the electronic and steric effects of the phosphonium group on the metal center. rsc.orgumb.edu

Bidentate ligands possess two donor atoms that can coordinate to a single metal center, forming a chelate ring. globallinkfreight.comcsbsju.edu This chelation effect generally leads to more stable metal complexes compared to those with monodentate ligands. csbsju.edu this compound-based bidentate ligands can be designed with various combinations of donor atoms. For example, ylide-substituted phosphines can act as bidentate ligands, coordinating through both the phosphine and a sulfonyl group. acs.orgnih.gov Another approach involves linking a phosphine and another donor group, such as an N-heterocyclic carbene (NHC), with a phosphonium-containing linker. acs.org The geometry of the resulting complex, including the bite angle between the two donor atoms, is influenced by the nature of the linker and the substituents on the phosphorus atoms. csbsju.edu

Polydentate ligands contain more than two donor atoms and can form multiple chelate rings with a metal ion. globallinkfreight.com The design of polydentate this compound ligands allows for the creation of highly stable and structurally well-defined metal complexes. An example is a pincer ligand that features a phosphine, an NHC, and a phosphonium ylide donor extremity, capable of forming a stable complex with palladium(II). acs.org

The ability to create diverse ligand architectures with this compound groups provides a powerful tool for designing tailored transition metal complexes with specific properties and reactivity.

| Ligand Architecture | Description | Example Compound/Ligand Type | Key Features |

|---|---|---|---|

| Monodentate | Binds to a metal center through a single donor atom. globallinkfreight.comfeatherlitedevelopers.com | Phosphonium-functionalized phosphines rsc.org | Allows for systematic study of electronic and steric effects. rsc.orgumb.edu |

| Bidentate | Binds to a metal center through two donor atoms, forming a chelate ring. globallinkfreight.comcsbsju.edu | Ylide-substituted phosphines (YPhos) acs.orgnih.gov, Phosphine-functionalized NHCs acs.org | Enhanced stability due to the chelate effect. csbsju.edu Tunable bite angle. csbsju.edu |

| Polydentate | Binds to a metal center through more than two donor atoms. globallinkfreight.com | Phosphine-NHC-phosphonium ylide pincer ligands acs.org | Forms highly stable and structurally well-defined complexes. acs.org |

Steric and Electronic Tuning of Phosphonium-Based Ligands

A key advantage of phosphonium-based ligands is the ability to systematically tune their steric and electronic properties by modifying the substituents on the phosphorus atom(s). d-nb.infoumicore.comrsc.org This tunability is crucial for optimizing the performance of metal complexes in catalytic applications. umicore.comrsc.org

Ylide-functionalized phosphines (YPhos) are a prime example of highly electron-rich ligands. d-nb.info The extra π-donation from the ylide substituent to the phosphorus center results in exceptionally strong donor properties. d-nb.inforsc.org The donor capacity of these ligands can be further fine-tuned by altering the substituents on the ylidic carbon atom. d-nb.info The electronic properties of these ligands can be experimentally assessed by techniques such as infrared spectroscopy of their metal-carbonyl complexes, where a lower CO stretching frequency indicates a more electron-donating ligand. d-nb.infolibretexts.org Theoretical calculations can also provide insights into the electron-donating ability of these ligands. rsc.org

Steric Tuning: The steric bulk of a ligand plays a critical role in controlling the coordination environment around the metal center, influencing substrate accessibility and the stability of the complex. rsc.orgnih.gov The size of the substituents on the phosphorus atoms of phosphonium-based ligands can be systematically varied to control the steric hindrance. umicore.comnih.gov

The steric properties of a phosphine ligand are often quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. libretexts.org For phosphonium-based ligands, introducing bulky groups on either the coordinating phosphine or the phosphonium moiety can significantly impact the steric profile of the resulting metal complex. umicore.comnih.gov For instance, the installation of a bulky tricyclohexylphosphine (B42057) (PCy3) moiety in a palladalactam complex resulted in a larger C-Pd-N bite angle compared to complexes with smaller phosphine groups. rsc.org This demonstrates that both electronic and steric properties can be readily modulated by selecting different phosphine precursors. rsc.org

The ability to independently or simultaneously tune the steric and electronic parameters of phosphonium-based ligands provides a powerful strategy for designing catalysts with desired activity and selectivity for specific chemical transformations. umicore.comnih.gov

| Property | Method of Tuning | Effect on Ligand/Complex | Example |

|---|---|---|---|

| Electronic | Varying substituents on the phosphonium moiety and coordinating phosphine. umicore.com | Modulates the ligand's electron-donating ability. umicore.com | Ylide-functionalized phosphines (YPhos) exhibit strong donor properties due to π-donation from the ylide. d-nb.inforsc.org |

| Steric | Varying the size of substituents on the phosphorus atoms. umicore.comnih.gov | Controls the steric hindrance around the metal center. rsc.orgnih.gov | A bulky PCy3 group increases the bite angle in a palladalactam complex. rsc.org |

Metal-Ligand Bonding in Phosphonium Complexes

The nature of the metal-ligand bond in phosphonium complexes is a crucial aspect that dictates their stability and reactivity. Phosphine ligands, which are often the coordinating component in phosphonium-derived ligands, are typically considered strong σ-donors and variable π-acceptors. libretexts.orgwikipedia.org

The primary interaction is the donation of the lone pair of electrons from the phosphorus atom to an empty orbital on the metal, forming a σ-bond. libretexts.org In addition to this σ-donation, a π-backbonding interaction can occur where the metal donates electron density from its filled d-orbitals to empty σ* anti-bonding orbitals of the P-C or P-R bonds in the phosphine ligand. libretexts.orgwikipedia.orglibretexts.org This back-donation strengthens the metal-ligand bond and influences the electronic properties of both the metal center and the ligand. libretexts.org The extent of this π-acidity is dependent on the electronegativity of the substituents on the phosphorus atom; more electronegative substituents lead to stronger π-accepting character. umb.eduwikipedia.org

Furthermore, in certain phosphonium complexes, non-covalent interactions can play a significant role in stabilizing the structure. For example, in some palladium complexes with phosphonium-substituted ligands, an agostic interaction between the metal and a C-H bond of a cyclohexyl group on the phosphonium moiety has been observed, providing additional stabilization. acs.org Similarly, stabilizing interactions between the metal and an arene ring of the phosphonium group have been proposed in gold catalysis. acs.org

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) topological analyses, have been employed to study the bonding situation in detail, particularly in complexes with unusual coordination modes like the P-coordination of a phosphonium ylide. acs.org

Influence of Phosphonium Counterions on Coordination Environment

In some instances, the counterion can directly participate in the coordination sphere of the metal. For example, the nature of the counterion has been shown to determine the final structure of platinum(II) complexes with a phosphino-phosphonium salt ligand. researchgate.net Reaction with the chloride salt of the ligand led to a mononuclear complex, while the triflate salt yielded a binuclear complex. researchgate.net

The choice of counterion can also influence the physical properties of phosphonium-based materials. For instance, in phosphonium-based polyelectrolytes, anion exchange from chloride to larger, more charge-delocalized anions like tetrafluoroborate (B81430) (BF4-), triflate (TfO-), or bis(trifluoromethanesulfonyl)imide (Tf2N-) has been shown to improve the thermal stability of the material. mdpi.com

In the context of catalysis in ionic liquids, phosphonium salts can serve as both the solvent and the ligand, with the counterion being an integral part of the reaction medium. rsc.org The properties of the ionic liquid, which are determined by both the phosphonium cation and the anion, can significantly impact the outcome of the catalytic reaction.

Furthermore, the counterion can influence the aggregation and photophysical properties of metal complexes. In platinum(II) complexes with alkynylphosphonium ligands, the counterion has been shown to affect the solid-state emission properties. researchgate.net Similarly, in europium(III) complexes, the coordination of the counterion to the metal center can dramatically alter the circularly polarized luminescence (CPL) signature of the complex. acs.org

These examples highlight that the counterion in phosphonium-containing coordination compounds is not always an innocent bystander and its influence should be considered in the design and application of these systems.

Catalytic Applications of Phosphaniumyl Based Systems

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Phosphine (B1218219) ligands are crucial in this domain, primarily for their role in stabilizing and activating metal centers in transition metal catalysis. sigmaaldrich.com

Cross-Coupling Reactions (e.g., Heck, Suzuki) Enabled by Phosphine Ligands

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, are fundamental for forming carbon-carbon bonds in organic synthesis. sigmaaldrich.comnih.gov The effectiveness of these reactions heavily relies on the choice of phosphine ligand coordinated to the palladium center. sigmaaldrich.comsigmaaldrich.com

Bulky and electron-rich phosphine ligands are known to significantly enhance the efficiency of these coupling reactions. nih.govacs.org These properties facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govlibretexts.org For instance, dialkylbiaryl phosphines, a class of bulky and electron-rich ligands developed by the Buchwald group, have enabled the coupling of previously challenging substrates like unactivated aryl chlorides and tosylates. nih.govacs.org Similarly, cataCXium® A (di-adamantylalkylphosphine) is another effective ligand for Suzuki and Heck couplings, allowing for low catalyst loadings under mild conditions. sigmaaldrich.com The development of ylide-substituted phosphines (YPhos) has introduced ligands with even stronger electron-donating capabilities than traditional trialkylphosphines, enabling the activation of less reactive aryl chlorides at milder conditions. sigmaaldrich.com

Pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, offer high thermal stability and have been successfully used in Suzuki-Miyaura coupling reactions. libretexts.orgwikipedia.org Palladium complexes with PCP pincer ligands (featuring two phosphine donors) have demonstrated high turnover numbers in aryl-aryl couplings. wikipedia.org

Table 1: Examples of Phosphine Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling A representative, non-exhaustive list to illustrate ligand diversity.

| Ligand Type | Specific Ligand Example | Key Features | Typical Substrates |

|---|---|---|---|

| Monodentate Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, electron-rich. sigmaaldrich.com | Aryl chlorides, aryl bromides. sigmaaldrich.comuwindsor.ca |

| Dialkylbiaryl Phosphines | SPhos, XPhos (Buchwald Ligands) | Bulky, electron-rich, tunable biaryl scaffold. nih.gov | Aryl chlorides, tosylates, hindered substrates. nih.govacs.org |

| cataCXium® Ligands | cataCXium® A | Bulky, electron-rich adamantyl groups. sigmaaldrich.com | Aryl chlorides in Heck and Suzuki reactions. sigmaaldrich.com |

| Ylide-Substituted Phosphines | YPhos | Extremely strong electron donors. sigmaaldrich.comnih.gov | Less reactive aryl chlorides under mild conditions. sigmaaldrich.com |

| Pincer Ligands | PCP Pincer Ligands | Tridentate, high thermal stability. libretexts.orgwikipedia.org | Aryl-aryl couplings with high turnover. wikipedia.org |

Polymerization Catalysis (e.g., Olefin Polymerization and Copolymerization)

Phosphonium-based systems play a significant role in polymerization catalysis, particularly in the polymerization and copolymerization of olefins and polar monomers. escholarship.orgacs.org They can function as activators, part of the ligand framework, or as catalysts themselves.

In some systems, phosphonium (B103445) borates like [R₃PH][B(C₆F₅)₄] act as activators for titanium-based catalysts in ethylene (B1197577) polymerization. rsc.org These activators generate highly active catalytic species. rsc.org

More directly, phosphine-based ligands are integral to nickel and palladium catalysts used for copolymerizing ethylene with polar monomers like acrylates. escholarship.orgchinesechemsoc.org For instance, nickel catalysts bearing phosphine-phenol ([P,O]) ligands show high activity and can incorporate polar monomers into the polymer chain. chinesechemsoc.org A recent strategy involves "catalyst editing," where a pendant phosphine on a nickel complex is alkylated to form a phosphonium salt. escholarship.orgacs.orgnih.gov This post-synthetic modification allows for the fine-tuning of the catalyst's electronic and steric properties, impacting its activity and the molecular weight of the resulting copolymer. escholarship.orgacs.org

Phosphonium ylides, often paired with organoaluminum compounds like AlMe(BHT)₂, have been developed as highly efficient initiator systems for the living/controlled polymerization of alkyl (meth)acrylates. dntb.gov.uarsc.org These systems allow for precise control over the polymerization process, yielding polymers with predictable molecular weights and narrow distributions. dntb.gov.ua

Hydrogenation and Hydroformylation Processes

Phosphorus ligands are pivotal in metal-catalyzed hydrogenation and hydroformylation, two large-scale industrial processes. nih.gov The electronic and steric properties of the phosphine ligands coordinated to the metal center (typically rhodium or cobalt) are crucial for controlling the catalyst's activity and selectivity. nih.govresearchgate.net

In hydroformylation, the addition of an alkene to a mixture of carbon monoxide and hydrogen to form aldehydes, phosphine ligands enhance catalyst stability at lower pressures. acs.orgnih.gov For example, modifying cobalt carbonyl catalysts with phosphine ligands like PR₃ leads to the formation of HCo(CO)₃(PR₃), which, while slower, exhibits increased stability. acs.orgnih.gov The choice of phosphine can also influence the ratio of linear to branched aldehyde products (regioselectivity). nih.gov

Similarly, in hydrogenation reactions, phosphine ligands play a key role. nih.gov P-stereogenic PNP pincer ligands have been used with iron(II) catalysts for the asymmetric hydrogenation of ketones. rsc.org The rigid structure of pincer ligands helps to create a well-defined chiral environment around the metal, enabling high enantioselectivity. rsc.org

C-H Activation and Functionalization Mediated by Phosphonium Catalysts

Directly converting C-H bonds into new functional groups is a significant goal in organic synthesis. Phosphonium-based systems have emerged as catalysts in this field. For instance, phosphonium ylides have been employed as organophotoredox catalysts for the visible-light-driven C-H imidation of arenes and heteroarenes. researchgate.netresearchgate.net In these reactions, the phosphonium ylide participates in an oxidative quenching cycle to generate the reactive species that functionalize the C-H bond. researchgate.net

In other approaches, phosphonium salts themselves can mediate C-H functionalization. For example, azine phosphonium salts can act as the nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the functionalization of the C4-position of the azine ring. nih.gov Furthermore, the activation of C-H bonds can be achieved through the formation of thiazol-2-yl-phosphonium intermediates, providing a pathway for the functionalization of benzothiazoles. acs.org

Organocatalysis and Phase-Transfer Catalysis

Beyond coordinating to metals, phosphonium salts have applications as organocatalysts and phase-transfer catalysts, where the phosphonium cation itself is the key catalytic agent.

Phosphonium Salts as Phase-Transfer Catalysts (General Principles, not specific to Phosphaniumyl)

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. numberanalytics.comslideshare.net Quaternary phosphonium salts are highly effective phase-transfer catalysts, often demonstrating greater thermal stability than their ammonium (B1175870) salt counterparts. fzgxjckxxb.com

The fundamental principle of PTC involves the phosphonium cation (Q⁺) forming an ion pair with a reactant anion (A⁻) from the aqueous phase. slideshare.netwiley-vch.de This new, lipophilic ion pair [Q⁺A⁻] is soluble in the organic phase, allowing the anion to be transported from the aqueous layer to the organic layer where it can react with the organic substrate. slideshare.netwiley-vch.de After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle. This process enables reactions between water-soluble nucleophiles (like sodium cyanide) and organic-soluble electrophiles (like alkyl halides) that would otherwise occur very slowly due to the insolubility of the reactants in a common solvent. wiley-vch.de The efficiency of the phosphonium salt as a catalyst depends on the lipophilicity of its organic substituents, which influences its solubility in the organic phase. fzgxjckxxb.com

Chiral Phosphonium Salts in Asymmetric Catalysis

Chiral quaternary phosphonium salts have emerged as a significant class of catalysts in modern asymmetric synthesis. sioc-journal.cn Although quaternary phosphonium salts are widely recognized as precursors for ylides in Wittig reactions, their catalytic applications, particularly in enantioselective transformations, have seen considerable growth. acs.org The development of structurally well-defined chiral phosphonium salts has paved the way for their use as phase-transfer catalysts and ion-pair catalysts, promoting a diverse array of asymmetric reactions. beilstein-journals.orgrsc.org